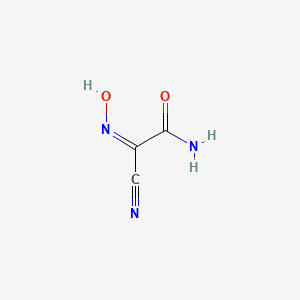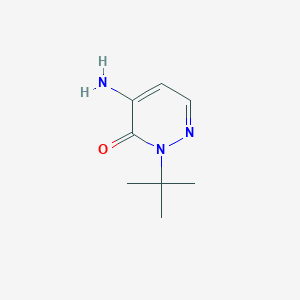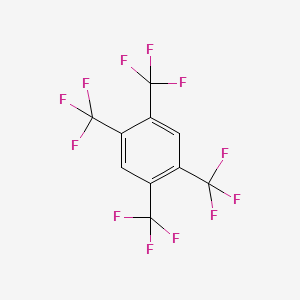
1,2,4,5-Tetrakis(trifluormethyl)benzol
Übersicht
Beschreibung
1,2,4,5-Tetrakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound with the molecular formula C10H2F12. It is characterized by the presence of four trifluoromethyl groups attached to a benzene ring at the 1, 2, 4, and 5 positions. This compound is known for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the trifluoromethyl groups .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrakis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s stability and electron-withdrawing properties are exploited in the design of pharmaceuticals and agrochemicals. It can enhance the bioavailability and metabolic stability of active compounds.
Industry: It is used in the production of specialty chemicals, including polymers and surfactants.
Vorbereitungsmethoden
The synthesis of 1,2,4,5-Tetrakis(trifluoromethyl)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the direct fluorination of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial production methods may involve the use of more scalable processes, such as the reaction of hexafluorobenzene with trichloro-2-thienyl-lithium in tetrahydrofuran at low temperatures . These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
1,2,4,5-Tetrakis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be replaced by other functional groups under specific conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and strong nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which 1,2,4,5-Tetrakis(trifluoromethyl)benzene exerts its effects is primarily related to its strong electron-withdrawing properties. The trifluoromethyl groups create a highly electronegative environment, which can influence the reactivity of the benzene ring and any attached functional groups. This can affect molecular interactions and pathways, making the compound useful in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrakis(trifluoromethyl)benzene can be compared to other fluorinated aromatic compounds, such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups and exhibits similar but less pronounced electron-withdrawing effects.
Hexakis(trifluoromethyl)benzene: With six trifluoromethyl groups, this compound has even stronger electron-withdrawing properties and higher steric hindrance.
The uniqueness of 1,2,4,5-Tetrakis(trifluoromethyl)benzene lies in its balance of electronic effects and steric properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1,2,4,5-tetrakis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F12/c11-7(12,13)3-1-4(8(14,15)16)6(10(20,21)22)2-5(3)9(17,18)19/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZSSHONEMLEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453633 | |
| Record name | 1,2,4,5-tetrakis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-23-0 | |
| Record name | 1,2,4,5-Tetrakis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-tetrakis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1,2,4,5-Tetrakis(trifluoromethyl)benzene?
A1: 1,2,4,5-Tetrakis(trifluoromethyl)benzene crystallizes in the orthorhombic space group Pbca. [] Its unit cell dimensions are a = 9.203 Å, b = 9.811 Å, and c = 12.705 Å, with Z = 4. [] The molecule itself sits on an inversion center within the crystal lattice. []
Q2: How can 1,2,4,5-Tetrakis(trifluoromethyl)benzene be further functionalized?
A2: 1,2,4,5-Tetrakis(trifluoromethyl)benzene can undergo anionic trifluoromethylation. [, ] This reaction leads to the formation of the stable fluorinated carbanion salt, tris(dimethylamino)sulfonium 1,1,2,4,5-pentakis(trifluoromethyl)-2,5-cyclohexadienide. [, ] This demonstrates the potential for further derivatization of the parent compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


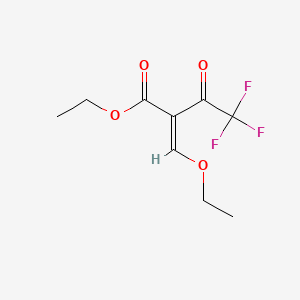
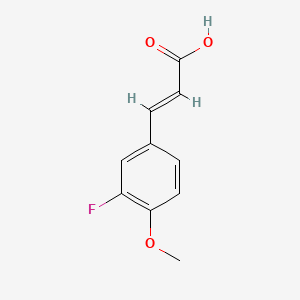

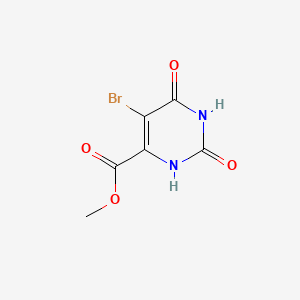
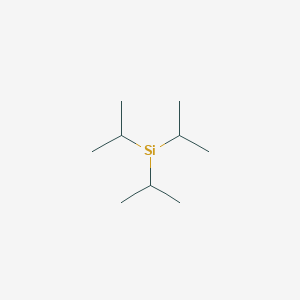

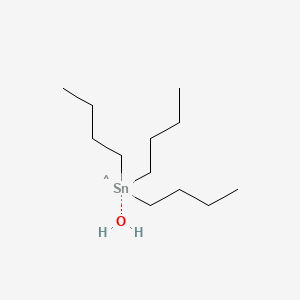

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

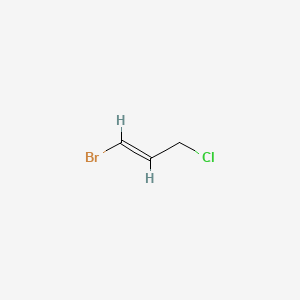
![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)
